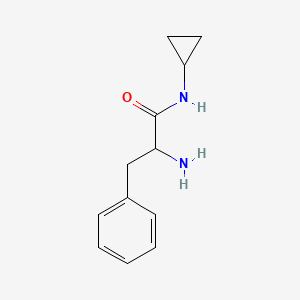

N-Cyclopropyl L-Phenylalaninamide

CAS No.:

Cat. No.: VC17893471

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 2-amino-N-cyclopropyl-3-phenylpropanamide |

| Standard InChI | InChI=1S/C12H16N2O/c13-11(12(15)14-10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2,(H,14,15) |

| Standard InChI Key | CIBRPTHIEGZKEK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)C(CC2=CC=CC=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

N-Cyclopropyl L-phenylalaninamide (molecular formula: ) consists of an L-phenylalanine backbone where the α-amino group is substituted with a cyclopropyl moiety via an amide bond. The cyclopropyl group introduces significant steric and electronic effects, altering the compound’s conformational flexibility compared to linear phenylalanine derivatives. For example, N-cycloalkanoyl-L-phenylalanine derivatives adopt compact gauche (-) conformations in bioactive states, as demonstrated in VCAM/VLA-4 antagonist studies . This suggests that the cyclopropyl group in N-cyclopropyl L-phenylalaninamide may enforce similar conformational restraints, potentially enhancing receptor binding specificity.

The compound’s hydrophobicity is influenced by both the aromatic phenyl ring and the cyclopropyl group. Analogous cyclopropane-containing peptides, such as cyclo(phenylalanine-proline) (cFP), exhibit increased membrane permeability due to their hydrophobic character . A comparative analysis of logP values for related compounds is provided in Table 1.

Table 1: Hydrophobicity and Structural Features of Cyclopropyl-Containing Analogues

Synthetic Methodologies and Optimization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of N-cyclopropyl L-phenylalaninamide likely follows protocols established for cyclic peptides and N-substituted phenylalanine derivatives. As demonstrated in the synthesis of c-PLAI analogues , linear precursors are first assembled on 2-chlorotrityl chloride resin using Fmoc-protected amino acids. Key steps include:

-

Resin Activation: Swelling the resin in dichloromethane (DCM) followed by coupling of the first amino acid under inert conditions .

-

Iterative Deprotection and Coupling: Sequential removal of Fmoc groups using piperidine/DMF (20% v/v) and activation with coupling agents such as HATU/HOAt in DCM:DMF (1:1) . Chloranil tests confirm coupling success by resin coloration .

-

Cyclopropyl Group Introduction: Post-assembly, the cyclopropyl moiety may be introduced via acylation reactions. For example, N-cyclopropylaniline derivatives are synthesized using cyclopropanecarbonyl chloride under Schotten-Baumann conditions .

Cyclization and Purification

Cyclization of linear precursors is critical for stabilizing the bioactive conformation. In c-PLAI synthesis, HATU-mediated cyclization in DMF/DCM (1:1) at 0°C yields cyclic tetrapeptides . For N-cyclopropyl L-phenylalaninamide, analogous intramolecular amidation could be employed, with reaction progress monitored via thin-layer chromatography (TLC) or HPLC . Post-cyclization purification involves reversed-phase HPLC (C-18 columns) with gradient elution (5–95% acetonitrile/water) , achieving >95% purity as confirmed by analytical HPLC .

Stability and Degradation Pathways

The cyclopropyl group’s susceptibility to oxidative ring-opening is a critical stability consideration. In N-cyclopropylaniline (CPA), single-electron transfer (SET) oxidation generates a radical cation (), which undergoes irreversible ring-opening to form an iminium distonic radical cation . This process occurs at near-diffusion-controlled rates () , outpacing back-electron transfer (BET) or antioxidant quenching. For N-cyclopropyl L-phenylalaninamide, analogous oxidative degradation could limit its pharmacokinetic half-life, necessitating formulation strategies to mitigate ROS exposure.

Future Directions and Applications

Targeted Drug Delivery

Conjugating N-cyclopropyl L-phenylalaninamide to nanoparticle carriers could enhance its stability and tissue specificity. For instance, liposomal encapsulation has proven effective in delivering oxidation-prone cyclopropane derivatives to tumor microenvironments .

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are needed to elucidate the impact of cyclopropyl substitution on bioactivity. Modulating the phenylalanine side chain (e.g., introducing halogenated or methylated groups) could optimize receptor binding, as seen in VCAM/VLA-4 antagonists .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume